Regioisomeric Sulfonamide Position Dictates Kinase Inhibitory Activity
In a head-to-head comparison within the same imidazole-sulfonamide chemical series, only 2-position sulfonamide substitution yielded potent ALK5 inhibition (IC50 = 0.130 µM for compounds 13b and 15a), while alternative regioisomers showed substantially reduced or negligible activity [1]. (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide bears the sulfonamide at the 5-position, a regioisomeric arrangement that remains pharmacologically underexplored. This creates a unique opportunity for selectivity profiling against kinase panels where 2-sulfonamide imidazoles may exhibit polypharmacology.
5-sulfonamide target compound: activity not yet reported
| Evidence Dimension | ALK5 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Activity not yet reported for the 5-sulfonamide regioisomer |
| Comparator Or Baseline | 2-sulfonamide imidazole analogs 13b and 15a: IC50 = 0.130 µM |
| Quantified Difference | Regioisomeric switch from 2-position to 5-position; quantitative activity expected to differ significantly based on SAR trends in the series |
| Conditions | ALK5 kinase inhibition assay; positive control LY-2157299 |
Why This Matters
Regioisomeric differentiation is a primary determinant of kinase selectivity; procurement of the 5-substituted isomer enables exploration of orthogonal chemical space not covered by 2-substituted analogs.
- [1] Ding, S.-Y., Yang, Y.-X., Liu, C., Quan, X.-Y., Zhao, Z.-H., & Jin, C.-H. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity, 10.1007/s11030-024-10973-y. View Source
